molecular formula C18H19FN4O2S B11509308 5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole

5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole

Cat. No.: B11509308
M. Wt: 374.4 g/mol
InChI Key: AWBIFJWDKZTAIG-UHFFFAOYSA-N
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Description

5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyl Sulfanyl Intermediate: The starting material, 3,4-diethoxybenzyl chloride, is reacted with sodium sulfide to form the benzyl sulfanyl intermediate.

    Nitrile Formation: The benzyl sulfanyl intermediate is then reacted with 2-fluorobenzonitrile under basic conditions to form the corresponding nitrile.

    Tetrazole Ring Formation: The nitrile is then subjected to a [2+3] cycloaddition reaction with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom on the tetrazole ring is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Tin(II) chloride, iron powder

    Catalysts: Zinc chloride, palladium catalysts

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: Tetrazoles are known for their biological activities, including antibacterial, antifungal, and antiviral properties. This compound may be explored for its potential as a therapeutic agent.

    Agriculture: Tetrazoles can act as plant growth regulators, herbicides, and fungicides. This compound may be investigated for its potential use in agricultural applications.

    Material Science: Tetrazoles are used as stabilizers in photography and photoimaging. This compound may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. The sulfanyl group may also contribute to its biological activity by forming interactions with target proteins.

Comparison with Similar Compounds

Similar compounds to 5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole include other tetrazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the diethoxybenzyl and fluorophenyl groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H19FN4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

5-[(3,4-diethoxyphenyl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole

InChI

InChI=1S/C18H19FN4O2S/c1-3-24-16-10-9-13(11-17(16)25-4-2)12-26-18-20-21-22-23(18)15-8-6-5-7-14(15)19/h5-11H,3-4,12H2,1-2H3

InChI Key

AWBIFJWDKZTAIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3F)OCC

Origin of Product

United States

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